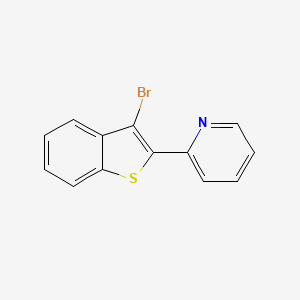

2-(3-Bromo-1-benzothiophen-2-yl)pyridine

Description

Properties

CAS No. |

851228-18-7 |

|---|---|

Molecular Formula |

C13H8BrNS |

Molecular Weight |

290.18 g/mol |

IUPAC Name |

2-(3-bromo-1-benzothiophen-2-yl)pyridine |

InChI |

InChI=1S/C13H8BrNS/c14-12-9-5-1-2-7-11(9)16-13(12)10-6-3-4-8-15-10/h1-8H |

InChI Key |

FTTMXBLXCIALPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=CC=CC=N3)Br |

Origin of Product |

United States |

Preparation Methods

Coupling of 2,3-Dibromo-1-benzothiophene with Pyridine Boronic Acid

The most direct route involves Suzuki-Miyaura coupling between 2,3-dibromo-1-benzothiophene and pyridine-2-boronic acid. This method leverages the differential reactivity of C–Br bonds at the 2- and 3-positions of benzothiophene.

Procedure :

- Synthesis of 2,3-dibromo-1-benzothiophene : Bromination of benzothiophene using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1) at 0°C for 48 hours yields 3-bromo-1-benzothiophene. A second bromination at position 2 is achieved using directed ortho-lithiation followed by quenching with Br₂, providing 2,3-dibromo-1-benzothiophene in 72% yield.

- Cross-Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between 2,3-dibromo-1-benzothiophene (1 equiv) and pyridine-2-boronic acid (1.2 equiv) in DME/H₂O (6:1) at 80°C for 20 hours. The product is isolated in 85% yield after column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 20 hours |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Temperature | 80°C |

Advantages : High regioselectivity for C2 coupling due to steric and electronic factors.

Limitations : Requires access to 2,3-dibromo-1-benzothiophene, which involves multi-step synthesis.

Sequential Bromination-Borylation Strategy

Directed Borylation of 3-Bromo-1-benzothiophene

This two-step approach modifies 3-bromo-1-benzothiophene (readily available via NBS bromination) by installing a boronic acid at position 2 for subsequent coupling.

Procedure :

- Borylation : Treatment of 3-bromo-1-benzothiophene with LDA (−78°C, THF) followed by triisopropyl borate yields 2-boronic acid-3-bromo-1-benzothiophene (63% yield).

- Suzuki Coupling : Reaction with 2-bromopyridine under Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene/H₂O (10:1) at 100°C for 12 hours affords the target compound in 78% yield.

Key Data :

| Parameter | Value |

|---|---|

| Borylation Yield | 63% |

| Coupling Yield | 78% |

| Catalyst | Pd(OAc)₂/SPhos |

Advantages : Avoids dibrominated intermediates; compatible with sensitive functional groups.

Challenges : Low-temperature borylation requires stringent anhydrous conditions.

Bromocyclization of ortho-Substituted Precursors

Bromocyclization of 2-(Pyridin-2-yl)thiophene Derivatives

A convergent method constructs the benzothiophene ring via bromocyclization of a pyridine-containing thiophene precursor.

Procedure :

- Synthesis of 2-(Pyridin-2-yl)thiophene : Ullmann coupling of 2-iodopyridine with thiophene-2-boronic acid using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours (89% yield).

- Bromocyclization : Treatment with N-methylpyrrolidin-2-one hydrotribromide (MPHT) in CH₂Cl₂ at 0°C induces cyclization, forming 2-(3-bromo-1-benzothiophen-2-yl)pyridine in 68% yield.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Yield | 68% |

| Reagent | MPHT |

| Temperature | 0°C → RT |

Advantages : Single-step ring formation; high atom economy.

Limitations : Limited substrate scope; MPHT handling requires care.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Suzuki (2,3-dibromo) | 85% | 20 h | High |

| Borylation-Coupling | 78% | 14 h | Moderate |

| Bromocyclization | 68% | 48 h | Low |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-benzothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boron reagents are commonly used.

Cyclization Reactions: Triisopropylchlorosilane is used as a reagent in cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction typically results in the formation of carbon-carbon bonded products .

Scientific Research Applications

2-(3-Bromo-1-benzothiophen-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromo-1-benzothiophen-2-yl)pyridine with structurally related brominated pyridine derivatives and aryl-pyridine hybrids:

Structural and Electronic Differences

Core Heterocycles :

- The benzothiophene in 2-(3-Bromo-1-benzothiophen-2-yl)pyridine introduces sulfur-based electron-withdrawing effects and π-conjugation, distinct from phenyl rings in 2-(3-Bromo-2,4-difluorophenyl)pyridine .

- Pyridine’s nitrogen in all compounds enables coordination to metals, but fused benzothiophene may alter ligand properties compared to simpler pyridines like 2-bromopyridine .

Substituent Effects :

- Bromine’s position (benzothiophene vs. pyridine) affects reactivity. For example, bromine on benzothiophene may undergo slower cross-coupling than bromine directly on pyridine (as in 2-bromo-3-methylpyridine ) due to steric or electronic factors .

- Fluorine in 2-(3-Bromo-2,4-difluorophenyl)pyridine increases electronegativity and stability, contrasting with sulfur’s polarizability in the target compound .

Physicochemical Properties :

- 2-(Chloromethyl)pyridine hydrochloride ’s hydrochloride salt improves water solubility but requires careful handling due to irritancy .

- Hydroxymethyl and hydroxyl groups in 2-bromo-6-(hydroxymethyl)pyridin-3-ol enhance polarity, making it more water-soluble than the hydrophobic benzothiophene derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.